Regioisomeric Differentiation: Impact on Nuclear Receptor Antagonism
6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one demonstrates a distinct pharmacological profile as a precursor in the synthesis of Retinoic Acid-Related Orphan Receptor Gamma t (RORγt) antagonists. The closely related regioisomer, 5-bromo-6-methoxy-2,3-dihydroinden-1-one, is explicitly claimed in patent US9446047B2 as a component of RORγt antagonist compositions for treating multiple sclerosis [1]. This patent disclosure implies that the specific bromo-methoxy substitution pattern is critical for achieving potent RORγt modulation. While the patent's quantitative IC50 data is not directly disclosed for the 5-bromo-6-methoxy isomer, its inclusion as a preferred embodiment highlights the pharmacophoric importance of the 6-substituted bromine and adjacent methoxy group, a structural motif shared by 6-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. This establishes a clear, non-interchangeable basis for selecting the 6-bromo-7-methoxy isomer over alternative halogenation patterns in RORγt-focused drug discovery programs.
| Evidence Dimension | Structural Basis for RORγt Antagonist Activity |
|---|---|
| Target Compound Data | 6-Bromo-7-methoxy substitution on indanone core |
| Comparator Or Baseline | 5-Bromo-6-methoxy substitution on indanone core |
| Quantified Difference | Not directly quantified; inferred from patent claim specificity. |
| Conditions | In silico structure analysis and patent claim interpretation (US9446047B2). |
Why This Matters
The patent literature confirms that the precise arrangement of bromine and methoxy groups on the indanone ring is a key determinant of RORγt antagonist activity, making 6-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one a chemically justified starting point for this target class.
- [1] US Patent US9446047B2. Substituted 2,3-dihydro-1H-inden-1-one retinoic acid-related orphan nuclear receptor antagonists for treating multiple sclerosis. 2016. View Source
